molecular formula C22H28N2O3S B2592371 Ethyl 5,5,7,7-tetramethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 887902-01-4

Ethyl 5,5,7,7-tetramethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2592371
M. Wt: 400.54
InChI Key: VOZLLSCGNNOJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5,5,7,7-tetramethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C22H28N2O3S and its molecular weight is 400.54. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Properties

Annulation Reactions and Synthesis of Heterocyclic Compounds

  • Ethyl 2-methyl-2,3-butadienoate is used in [4 + 2] annulation with N-tosylimines, demonstrating the compound's utility in synthesizing highly functionalized tetrahydropyridines with complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).

Synthesis of Pyrido and Thieno Derivatives

  • The compound serves as a precursor in the synthesis of new pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles, highlighting its role in creating novel chemical structures with potential pharmacological applications (El-Kashef, Farghaly, Al-Hazmi, Terme, & Vanelle, 2010).

Catalyzed Synthesis of Thieno[2,3-b]pyridine Derivatives

  • A catalyzed approach has been explored for the synthesis of thieno[2,3-b]pyridine derivatives, emphasizing the compound's versatility in organic synthesis and its contribution to expanding the chemical space of heterocyclic compounds (Ershov, Shishlikova, Ievlev, Belikov, & Maksimova, 2019).

Pharmacological Studies

Inhibition Studies and Biological Activity

  • The compound's derivatives have been investigated for their biological activities, such as acrosin inhibition, which is significant in the context of reproductive health and potential therapeutic applications (Qi et al., 2011).

properties

IUPAC Name

ethyl 5,5,7,7-tetramethyl-2-[(2-phenylacetyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-6-27-20(26)17-15-13-21(2,3)24-22(4,5)18(15)28-19(17)23-16(25)12-14-10-8-7-9-11-14/h7-11,24H,6,12-13H2,1-5H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZLLSCGNNOJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5,5,7,7-tetramethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

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